molecular formula C18H20O2 B14432925 3,3-Dimethyl-6,6-diphenyl-1,2-dioxane CAS No. 79889-25-1

3,3-Dimethyl-6,6-diphenyl-1,2-dioxane

Cat. No.: B14432925
CAS No.: 79889-25-1
M. Wt: 268.3 g/mol
InChI Key: VDBZJLHXEFMPHO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6,6-diphenyl-1,2-dioxane is an organic compound with the molecular formula C18H20O2 It is a heterocyclic compound containing a dioxane ring substituted with two methyl groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6,6-diphenyl-1,2-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction yields the desired dioxane compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6,6-diphenyl-1,2-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more reduced forms, such as alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,3-Dimethyl-6,6-diphenyl-1,2-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6,6-diphenyl-1,2-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring and phenyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-1,4-dioxane-2,5-dione:

    Meldrum’s Acid:

Uniqueness

3,3-Dimethyl-6,6-diphenyl-1,2-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

79889-25-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3,3-dimethyl-6,6-diphenyldioxane

InChI

InChI=1S/C18H20O2/c1-17(2)13-14-18(20-19-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

VDBZJLHXEFMPHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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